molecular formula C9H10BrNO3 B13554618 2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid

2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid

Cat. No.: B13554618
M. Wt: 260.08 g/mol
InChI Key: LNUQQQIHSZNEOC-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid typically involves the bromination of 2-methoxyphenylacetic acid followed by the introduction of an amino group. One common method includes the use of bromine and a suitable solvent to achieve bromination. The resulting bromo compound is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-Amino-2-(2-methoxyphenyl)acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-Amino-2-(3-bromo-2-formylphenyl)acetic acid.

    Reduction: Formation of 2-Amino-2-(2-methoxyphenyl)acetic acid.

    Substitution: Formation of 2-Amino-2-(3-hydroxy-2-methoxyphenyl)acetic acid or 2-Amino-2-(3-amino-2-methoxyphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-methoxyphenyl)acetic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Amino-2-(3-chloro-2-methoxyphenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid: The position of the methoxy group is different, affecting its properties and interactions.

Uniqueness

2-Amino-2-(3-bromo-2-methoxyphenyl)acetic acid is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

2-amino-2-(3-bromo-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10BrNO3/c1-14-8-5(7(11)9(12)13)3-2-4-6(8)10/h2-4,7H,11H2,1H3,(H,12,13)

InChI Key

LNUQQQIHSZNEOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)C(C(=O)O)N

Origin of Product

United States

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